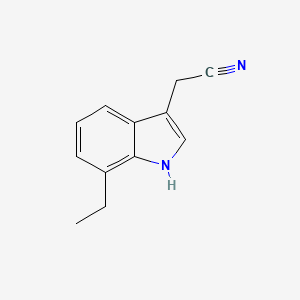

2-(7-乙基-1H-吲哚-3-基)乙腈

描述

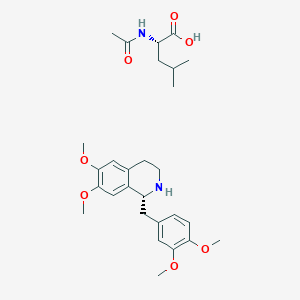

“2-(7-ethyl-1H-indol-3-yl)acetonitrile” is a compound with the molecular formula C12H12N2. It is a derivative of indole, a versatile and common nitrogen-based heterocyclic scaffold that is frequently used in the synthesis of various organic compounds .

Molecular Structure Analysis

The highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs), and band gaps of similar compounds have been explored to understand their electronic and optical properties . The HOMO is often localized mainly on the substituted imidazole and phenyl ring, while the LUMO is mainly centered on the phenyl ring and 2-(1H-indol-3-yl)acetonitrile units .Physical and Chemical Properties Analysis

Fluorophores based on 2-(1H-indol-3-yl)acetonitrile exhibit high fluorescence quantum yield and good thermal stability . They are considered excellent candidates for OLED applications .科学研究应用

有机发光二极管 (OLED)

2-(7-乙基-1H-吲哚-3-基)乙腈衍生物由于其供体-π-受体荧光团特性,可用于制造高效荧光 OLED。 这些化合物因其光学、热学和电致发光性能而受到研究,使其适用于显示和照明技术 .

生物活性化合物

吲哚衍生物越来越多地用于治疗各种疾病,包括癌症和微生物感染。 它们表现出一系列生物学重要性质,使其适用于药物应用 .

合成化学

正在讨论的化合物可用于诸如酰胺合成之类的合成化学程序。 它可以作为合成各种化学反应中使用的复杂分子的前体 .

多组分合成

吲哚衍生物用于多组分反应,以合成功能化化合物。 这些反应对于创建具有潜在药物化学应用的复杂分子很有价值 .

植物激素研究

吲哚-3-乙酸是吲哚的衍生物,是一种植物激素,参与高等植物中色氨酸的降解。 对吲哚衍生物的研究可以促进对植物生长发育的理解 .

药理活性

未来方向

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar interaction for this compound.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the properties of indole derivatives can be influenced by the solvent environment . Therefore, it is plausible that environmental factors could similarly influence the action of this compound.

属性

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFLKAMEECHDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B1421890.png)

![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)

![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)

![1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B1421907.png)

![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)